Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)-

Description

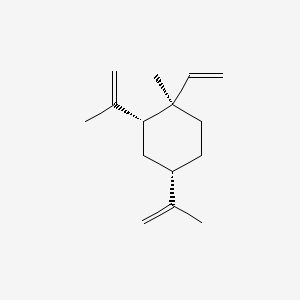

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1R,2R,4S)- (CAS: 515-13-9), commonly referred to as β-elemene, is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its structure features a cyclohexane ring substituted with ethenyl, methyl, and two 1-methylethenyl groups, with stereochemical configurations critical to its biological activity .

β-Elemene is naturally occurring in plants such as Curcuma wenyujin, Tephrosia purpurea (62.32% in stem extracts), and Irvingia gabonensis . It is recognized for its antitumor properties, particularly in inhibiting cancer cell proliferation and inducing apoptosis .

Properties

CAS No. |

13833-25-5 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1R,2R,4S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m0/s1 |

InChI Key |

OPFTUNCRGUEPRZ-ZNMIVQPWSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]([C@H](C1)C(=C)C)(C)C=C |

Canonical SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |

Origin of Product |

United States |

Biological Activity

Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, commonly known as β-Elemene (CAS No. 515-13-9), is a sesquiterpene derived from the essential oil of Curcuma species. It has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C15H24

- Molecular Weight: 204.3511 g/mol

- Density: 0.862 g/cm³

- Boiling Point: 252°C

- Flash Point: 98°C

- Solubility: Soluble in DMSO (50 mg/mL)

β-Elemene exhibits several biological activities through various mechanisms:

- Antitumor Activity :

- Cell Cycle Regulation :

- Induction of Apoptosis :

Biological Activity Data

| Cell Line | Concentration (µg/mL) | Incubation Time (h) | Result |

|---|---|---|---|

| T24 | 0, 6.25, 12.5, 25, 50, 100, 150, 200 | 24 | Inhibited proliferation |

| 5637 | 0, 25, 50, 75 | 24 | Induced apoptosis |

| UM-UC-3 | 50 | 24 | Blocked cell cycle at S-phase |

| RT4 | Various | 24 | Downregulated p-STAT3 |

Case Studies

- Study on Bladder Cancer Cells :

- Mechanistic Insights :

- In Vivo Studies :

Scientific Research Applications

Biological Activities

β-Elemene has garnered attention for its potential therapeutic effects. Research indicates that it possesses anti-tumor properties , particularly against various human bladder cancer cell lines such as RT4, SW780, J82, UMUC-3, TCCSUP, 5637, and T24. The compound has been shown to inhibit cell proliferation and induce apoptosis or autophagy in these cell lines .

Applications in Pharmaceuticals

- Cancer Treatment : β-Elemene is being investigated as a potential therapeutic agent for bladder cancer and possibly other cancers due to its ability to inhibit tumor growth and induce apoptosis.

- Complementary Medicine : It is used in traditional medicine systems for its anti-inflammatory and analgesic properties.

Agricultural Uses

In agriculture, β-Elemene is recognized for its antimicrobial properties , making it a candidate for use as a natural pesticide. Its application can help manage plant diseases without the adverse effects associated with synthetic pesticides.

Case Studies

-

Inhibition of Cancer Cell Lines :

- A study demonstrated that β-Elemene effectively inhibited the proliferation of multiple human bladder cancer cell lines at various concentrations (0 to 200 µg/ml) over a 24-hour incubation period .

- The results indicated a significant reduction in cell viability correlating with increased concentrations of β-Elemene.

- Antimicrobial Activity :

Comparison with Similar Compounds

Structural and Functional Analogues

β-Elemene belongs to the sesquiterpene hydrocarbon class, sharing a C₁₅H₂₄ formula with compounds like β-caryophyllene, γ-elemene, and humulene. Key differences lie in their cyclic arrangements and substituents:

Key Structural Differences:

- β-Elemene: Monocyclic with four substituents, including ethenyl groups .

- β-Caryophyllene : Bicyclic structure with a trans-fused cyclobutane ring .

- Humulene : Macrocyclic structure with three conjugated double bonds .

Pharmacological and Industrial Relevance

- Antitumor Activity : β-Elemene demonstrates superior antitumor efficacy compared to β-caryophyllene and humulene, with clinical applications in treating lung and brain cancers .

- Antioxidant Capacity : In Irvingia gabonensis, β-elemene contributes to antioxidant activity, though its docking scores (-7.0) are less potent than DL-α-tocopherol (-8.0) .

- Volatility and Extraction : β-Elemene has a retention index (RI) of 1398 in GC-MS, lower than humulene (1454), indicating higher volatility . This property makes it a key component in essential oil analyses .

Stereochemical Considerations

The (1R,2R,4S) configuration of β-elemene distinguishes it from the more commonly reported [1S-(1α,2β,4β)]- stereoisomer .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The asymmetric total synthesis of (1R,2R,4S)-β-elemene begins with (R)-carvone, a monoterpene abundant in spearmint oil, serving as the chiral template. Retrosynthetic disconnection at the C2–C3 bond reveals a 1,4-Michael addition pathway to install the isopropenyl moiety while preserving stereochemical integrity (Scheme 1). Subsequent aldol condensation and Wittig olefination complete the bicyclic framework.

Key stereochemical outcomes arise from the inherent chirality of (R)-carvone, which dictates the configuration at C1, C2, and C4. Computational modeling confirms that the chair-like transition state during the 1,4-Michael addition enforces a diastereomeric ratio (d.r.) of 3:2 for intermediate alcohol 16.

Diastereoselective 1,4-Michael Addition

Optimization of Grignard Reagent Delivery

The critical 1,4-Michael conjugate addition employs a Grignard reagent (isopropenylmagnesium bromide) to (R)-carvone derivative 8 in dichloromethane (DCM) at −78°C. This step achieves 90% yield for ketone 12, with stereoselectivity governed by:

-

Steric hindrance : The bulky isopropenyl group adopts an equatorial position to minimize A1,3 strain.

-

Solvent polarity : Low-polarity DCM stabilizes the transition state, enhancing d.r. to 3:2.

Aldol Condensation and Ketone Reduction

Regioselective Enolate Formation

Treatment of ketone 12 with lithium diisopropylamide (LDA) generates a regioselective enolate, which undergoes aldol condensation with formaldehyde to form bicyclic ketone 15 in 90% yield. The reaction proceeds via a Zimmerman-Traxler transition state, fixing the C2 stereocenter.

Barton–McCombie Deoxygenation

Radical-mediated deoxygenation of alcohol 16 using thiocarbonylimidazolide and tri-n-butyltin hydride removes the C3 hydroxyl group, yielding alkane 9 in 50% yield over two steps.

Wittig Olefination for Side-Chain Installation

Ylide Synthesis and Reactivity

The final stage employs a stabilized ylide (generated from ethyltriphenylphosphonium bromide and potassium tert-butoxide) to convert aldehyde 17 into the target compound via Wittig reaction. Optimized conditions (anhydrous THF, 0°C) achieve 82% yield while preserving stereochemistry.

Comparative Analysis of Synthetic Routes

The streamlined 5-step protocol eliminates hazardous tin reagents by employing zinc/acetic acid for ketone reduction, improving industrial applicability.

Formulation Strategies for Enhanced Bioavailability

These systems prolong systemic circulation, with PEGylated variants showing a 3.9-fold increase in plasma half-life compared to free β-elemene.

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.